5'-O-(4,4'-DiMethoxytrityl)-3'-O-t-butyldiMethylsilyl adenosine
Beschreibung
Chemical Structure and Properties 5'-O-(4,4'-Dimethoxytrityl)-3'-O-t-butyldimethylsilyl adenosine (CAS: 81794-13-0) is a protected adenosine derivative with the molecular formula C₃₇H₄₅N₅O₆Si and a molecular weight of 683.87 g/mol . The compound features two orthogonal protecting groups:
- 5'-O-Dimethoxytrityl (DMTr): Acid-labile, enabling selective deprotection under mild acidic conditions.
- 3'-O-TBDMS (tert-butyldimethylsilyl): Base-labile, offering stability during synthetic steps requiring acidic environments.
Synthesis and Applications This compound is a key intermediate in solid-phase oligonucleotide synthesis, particularly for RNA and modified nucleosides. The DMTr group protects the 5′-hydroxyl during chain elongation, while the TBDMS group stabilizes the 3′-hydroxyl, preventing undesired side reactions . Its synthesis typically involves sequential protection of adenosine using DMTrCl and TBDMSCl in anhydrous pyridine, followed by purification via silica gel chromatography .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H45N5O6Si/c1-36(2,3)49(6,7)48-32-29(47-35(31(32)43)42-23-41-30-33(38)39-22-40-34(30)42)21-46-37(24-11-9-8-10-12-24,25-13-17-27(44-4)18-14-25)26-15-19-28(45-5)20-16-26/h8-20,22-23,29,31-32,35,43H,21H2,1-7H3,(H2,38,39,40)/t29-,31-,32-,35-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAUNERZXFKXOR-QSYCCZFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H45N5O6Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of 5’-O-(4,4’-DiMethoxytrityl)-3’-O-t-butyldiMethylsilyl adenosine is the Adenosine Deaminases Acting on RNA (ADARs) enzymes . These enzymes catalyze the conversion of adenosine to inosine in RNA duplexes . This conversion can be harnessed to correct disease-causing G-to-A mutations in the transcriptome because inosine is translated as guanosine .
Mode of Action
The compound interacts with its targets, the ADAR enzymes, by forming duplex structures at the target sites . This interaction directs the ADAR reaction to specific adenosines in different transcripts . Chemical modifications are required for these ADAR-guiding oligonucleotides to facilitate delivery, increase metabolic stability, and increase the efficiency and selectivity of the ADAR reaction .
Biochemical Pathways
The compound affects the RNA editing pathway, specifically the adenosine to inosine conversion process . This conversion can produce codon changes in mRNA because inosine is read as guanosine during translation . The downstream effects include the correction of disease-causing mutations in RNA .
Pharmacokinetics
It is noted that chemical modifications are required for the adar-guiding oligonucleotides to facilitate delivery and increase metabolic stability . These modifications likely impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the correction of disease-causing G-to-A mutations in the transcriptome . This is achieved by directing the ADAR reaction to specific adenosines in different transcripts, leading to the conversion of adenosine to inosine .
Action Environment
It is worth noting that the efficiency and selectivity of the adar reaction, which the compound is involved in, can be increased through chemical modifications .
Biologische Aktivität
5'-O-(4,4'-DiMethoxytrityl)-3'-O-t-butyldiMethylsilyl adenosine (commonly referred to as DMT-Ado) is a modified nucleoside that has garnered attention in the field of molecular biology and medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural modifications, which enhance its stability and bioactivity compared to unmodified adenosine.
Chemical Structure
The chemical formula for DMT-Ado is , and its structural modifications include:
- 5'-O-(4,4'-DiMethoxytrityl) : This protecting group enhances the stability of the nucleoside during synthesis and storage.
- 3'-O-t-butyldiMethylsilyl : This group provides protection against hydrolysis, making the compound more resistant to enzymatic degradation.
Biological Activity
DMT-Ado exhibits various biological activities that are primarily linked to its interaction with adenosine receptors. These activities include:
- Anticancer Properties : Recent studies have indicated that DMT-Ado and its derivatives can inhibit cancer cell proliferation. For example, a study demonstrated that certain analogs of adenosine showed significant antiproliferative effects in human colorectal adenocarcinoma cell lines (HCT116 and DLD-1) at concentrations ranging from 10 µM to 20 µM. The mechanism involved apoptosis induction through the activation of caspases .
- Neuroprotective Effects : Research has shown that modified adenosine derivatives can enhance neurogenesis and protect against neurotoxic agents in neuronal cell lines. For instance, DMT-Ado has been evaluated for its ability to promote cell viability and ATP production in neuroblastoma cells exposed to cytotoxic agents .
- Receptor Agonism : DMT-Ado acts as an agonist for various adenosine receptors, particularly A2A receptors, which are implicated in cardiovascular health. Its ability to activate these receptors suggests potential therapeutic applications in treating ischemic conditions .
Case Studies
- Anticancer Activity :
- Neuroprotective Study :
Comparative Data Table
| Activity Type | Test System | Concentration Range | Observed Effect |
|---|---|---|---|
| Anticancer | HCT116 Cells | 10 µM - 20 µM | Significant reduction in cell viability; apoptosis induction via caspase activation |
| Neuroprotection | SH-SY5Y Cells | 20 µg/ml | Increased ATP production; reduced Aβ-induced cytotoxicity |
| Receptor Agonism | A2A Adenosine Receptor | Varies | Activation leading to potential therapeutic effects in cardiovascular diseases |
Vergleich Mit ähnlichen Verbindungen
5'-O-Tosyl-2',3'-O-isopropylideneadenosine (CAS: 5605-63-0)
Key Differences :
- The Tosyl group in 5'-O-Tosyl-2',3'-O-isopropylideneadenosine facilitates nucleophilic substitution reactions, whereas the DMTr group in the target compound is primarily used for temporary protection in solid-phase synthesis .
- The isopropylidene group stabilizes the ribose ring in a fixed conformation, unlike the flexible TBDMS group .
5'-O-DMTr-3'-O-TBDMS Uridine Derivatives
Key Differences :
3′-O-Benzoylbenzoyl-ADP Photoaffinity Analogs
Key Differences :
2’,5’-Di-O-TBDMS-3’-Deoxyadenosine
Key Differences :
- The 3’-deoxy modification confers resistance to ribonucleases, making it suitable for antiviral applications .
- Dual TBDMS protection at 2’ and 5’ positions complicates selective deprotection compared to the orthogonal DMTr/TBDMS system .
Research Findings and Trends
- Orthogonal Protection : The DMTr/TBDMS combination remains the gold standard for RNA synthesis due to its reliability in solid-phase protocols .
- Emerging Alternatives : Tosyl and isopropylidene groups are gaining traction for specialized applications, such as prodrug development and structural studies .
- Functionalization : CPG-supported derivatives (e.g., uridine analogs) highlight the importance of linker chemistry in automated synthesis .
Q & A
Q. What is the structural significance of the 4,4'-dimethoxytrityl (DMT) and tert-butyldimethylsilyl (TBDMS) protecting groups in this compound?
- Methodological Answer : The DMT group at the 5'-OH position protects the primary hydroxyl during oligonucleotide synthesis, enabling stepwise elongation. Its UV activity (λmax ~498 nm) allows real-time monitoring of coupling efficiency via spectrophotometry. The TBDMS group at the 3'-OH position is acid-stable and orthogonal to DMT, permitting selective deprotection during solid-phase synthesis. To confirm protection integrity, use P NMR (for phosphoramidite intermediates) or MALDI-TOF MS for mass verification .
Q. How is this compound applied in oligonucleotide synthesis for biomedical research?
- Methodological Answer : As a phosphoramidite precursor, it is used in automated solid-phase synthesis to incorporate adenosine into antisense oligonucleotides or siRNA. Key steps include:
- Activation with 1H-tetrazole or DCI for coupling.
- Oxidation with iodine/water to stabilize the phosphate backbone.
- Deprotection of DMT with dichloroacetic acid (DCA) in dichloromethane.
Post-synthesis, TBDMS is removed using tetrabutylammonium fluoride (TBAF) in THF. Purity is assessed via reverse-phase HPLC (C18 column, 0.1 M TEAA buffer, pH 7.0) .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency when using this compound in challenging sequences (e.g., GC-rich regions)?
- Methodological Answer : Low coupling efficiency in GC-rich regions often stems from steric hindrance or secondary structures. Mitigation strategies include:
- Increasing coupling time to 600 seconds (vs. standard 30–60 seconds).
- Using a stronger activator (e.g., 5-ethylthio-1H-tetrazole) to enhance reactivity.
- Pre-adsorbing the phosphoramidite to the solid support at −20°C for 12 hours.
Monitor stepwise yields via trityl assays and validate with PAGE or LC-MS .
Q. What analytical techniques resolve contradictions in reported deprotection conditions for the TBDMS group?
- Methodological Answer : Conflicting reports on TBDMS deprotection (e.g., TBAF vs. HF-pyridine) require systematic evaluation:
- Kinetic Analysis : Use Si NMR to track desilylation rates under varying conditions.
- Side Reactions : Assess depurination risk via HPLC (e.g., new peaks at 260 nm).
- Optimized Protocol : 0.1 M TBAF in THF for 24 hours at 4°C minimizes backbone cleavage. Validate with ESI-MS (expected [M+H] after deprotection) .
Q. How do storage conditions impact the compound’s stability, and what methods ensure long-term viability?
- Methodological Answer : The DMT group is moisture-sensitive, while TBDMS hydrolyzes under basic conditions. Stability protocols include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
